N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound that features a fluorophenyl group, a nitrobenzene group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-(4-fluorophenyl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[1-(4-Fluorophenyl)ethyl]-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids from the oxidation of the ethyl group.
Scientific Research Applications
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Fluorophenyl)ethyl]-4-aminobenzene-1-sulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
N-[1-(4-Fluorophenyl)ethyl]-4-chlorobenzene-1-sulfonamide: A similar compound with a chlorine atom instead of a nitro group.
N-[1-(4-Fluorophenyl)ethyl]-4-methylbenzene-1-sulfonamide: A similar compound with a methyl group instead of a nitro group.
Uniqueness
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a fluorophenyl group. The nitro group can participate in various chemical reactions, while the fluorophenyl group can enhance the compound’s binding affinity and specificity for biological targets. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
CAS No. |
909120-54-3 |
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Molecular Formula |
C14H13FN2O4S |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13FN2O4S/c1-10(11-2-4-12(15)5-3-11)16-22(20,21)14-8-6-13(7-9-14)17(18)19/h2-10,16H,1H3 |
InChI Key |
MLLMMWODBIALOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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